molecular formula C17H15N3O5 B6970648 1-(3-Hydroxy-4-nitrobenzoyl)-3-methyl-2-phenylimidazolidin-4-one

1-(3-Hydroxy-4-nitrobenzoyl)-3-methyl-2-phenylimidazolidin-4-one

Cat. No.: B6970648
M. Wt: 341.32 g/mol
InChI Key: XNGYXRZGHXJYFC-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4-nitrobenzoyl)-3-methyl-2-phenylimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a nitro group, a hydroxy group, and an imidazolidinone ring, making it a versatile molecule for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-4-nitrobenzoyl)-3-methyl-2-phenylimidazolidin-4-one typically involves multiple steps, starting with the nitration of 3-hydroxybenzoic acid to introduce the nitro group at the 4-position. This is followed by the formation of the imidazolidinone ring through a condensation reaction with phenylglyoxal and methylamine under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The nitro group in the compound can be oxidized to form a nitroso group or further oxidized to a carboxylic acid.

  • Reduction: The nitro group can be reduced to an amino group, resulting in a different set of chemical properties.

  • Substitution: The hydroxy group can undergo substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Reagents like acyl chlorides and alcohols are used for esterification, while alkyl halides are used for etherification.

Major Products Formed:

  • Oxidation: Nitroso derivatives and carboxylic acids.

  • Reduction: Amino derivatives.

  • Substitution: Esters and ethers.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Hydroxy-4-nitrobenzoyl)-3-methyl-2-phenylimidazolidin-4-one exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would vary based on the application and the biological system .

Comparison with Similar Compounds

  • 3-Hydroxy-4-nitrobenzoic acid: Similar structure but lacks the imidazolidinone ring.

  • 4-Hydroxy-3-nitrobenzaldehyde: Similar nitro and hydroxy groups but different functional groups.

  • Imidazolidinone derivatives: Other compounds with the imidazolidinone ring but different substituents.

Uniqueness: 1-(3-Hydroxy-4-nitrobenzoyl)-3-methyl-2-phenylimidazolidin-4-one is unique due to its combination of nitro, hydroxy, and imidazolidinone functionalities, which provide it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-hydroxy-4-nitrobenzoyl)-3-methyl-2-phenylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-18-15(22)10-19(16(18)11-5-3-2-4-6-11)17(23)12-7-8-13(20(24)25)14(21)9-12/h2-9,16,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGYXRZGHXJYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(CC1=O)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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